molecular formula C9H14O5S B2713076 Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate CAS No. 2460756-76-5

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate

Cat. No.: B2713076
CAS No.: 2460756-76-5
M. Wt: 234.27
InChI Key: CYEHCNARKSXWCH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate is an organic compound that belongs to the class of heterocyclic compounds It features a six-membered ring containing three oxygen atoms and one sulfur atom, making it a trioxothiane derivative

Scientific Research Applications

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-mercaptoacetate with formaldehyde and an oxidizing agent to form the trioxothiane ring. The reaction is usually carried out in an acidic medium to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the trioxothiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trioxothiane ring into simpler sulfur-containing compounds.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, thioethers.

    Substitution Products: Amides, esters with different alkyl groups.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate depends on its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfur and oxygen atoms in the trioxothiane ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-1,3-dioxolane-2-carboxylate: Similar structure but with a dioxolane ring instead of a trioxothiane ring.

    Ethyl 2-methyl-1,3-thiazole-2-carboxylate: Contains a thiazole ring, which has nitrogen and sulfur atoms.

Uniqueness

Ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate is unique due to the presence of three oxygen atoms and one sulfur atom in its ring structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

ethyl 2-methyl-1,1,3-trioxothiane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5S/c1-3-14-8(11)9(2)7(10)5-4-6-15(9,12)13/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEHCNARKSXWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)CCCS1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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